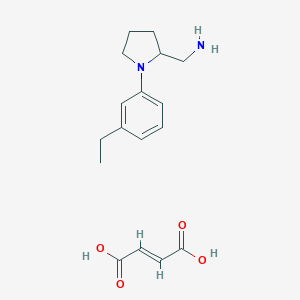
(-)-1-(3-Ethylphenyl)-2-pyrrolidinemethanamine fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-1-(3-Ethylphenyl)-2-pyrrolidinemethanamine fumarate, also known as (-)-EPH, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been extensively studied for its potential therapeutic applications in the treatment of various disorders, including attention deficit hyperactivity disorder (ADHD), depression, and obesity. In
Mécanisme D'action
The mechanism of action of (-)-EPH involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. By inhibiting the reuptake of these neurotransmitters, (-)-EPH increases their levels in the synaptic cleft, which leads to increased neurotransmission and enhanced cognitive and behavioral effects.
Effets Biochimiques Et Physiologiques
(-)-EPH has been shown to have several biochemical and physiological effects. In preclinical studies, (-)-EPH has been shown to increase locomotor activity, enhance cognitive performance, and reduce food intake. (-)-EPH has also been shown to increase heart rate and blood pressure, which are common physiological effects of stimulants.
Avantages Et Limitations Des Expériences En Laboratoire
(-)-EPH has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a useful tool for studying the effects of dopamine, norepinephrine, and serotonin on behavior and cognition. One limitation is that it has a relatively short half-life, which makes it difficult to study its long-term effects on the brain and behavior.
Orientations Futures
There are several future directions for research on (-)-EPH. One direction is to study its potential therapeutic applications in the treatment of various disorders, including ADHD, depression, and obesity. Another direction is to study its long-term effects on the brain and behavior, including its potential for abuse and addiction. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of (-)-EPH on neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of (-)-EPH involves the reaction of 3-ethylphenylacetone with ammonium acetate and formaldehyde in the presence of a reducing agent. The reaction produces a racemic mixture of the two enantiomers, which can be separated using chiral chromatography. The separated enantiomers can be converted into their respective fumarate salts by reacting them with fumaric acid.
Applications De Recherche Scientifique
(-)-EPH has been studied for its potential therapeutic applications in the treatment of various disorders. In preclinical studies, (-)-EPH has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, attention, and motivation. (-)-EPH has also been shown to increase the release of serotonin, another neurotransmitter that is involved in regulating mood and appetite.
Propriétés
Numéro CAS |
142469-95-2 |
|---|---|
Nom du produit |
(-)-1-(3-Ethylphenyl)-2-pyrrolidinemethanamine fumarate |
Formule moléculaire |
C17H24N2O4 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;[1-(3-ethylphenyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C13H20N2.C4H4O4/c1-2-11-5-3-6-12(9-11)15-8-4-7-13(15)10-14;5-3(6)1-2-4(7)8/h3,5-6,9,13H,2,4,7-8,10,14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
DGTNLLWFPGXFSE-WLHGVMLRSA-N |
SMILES isomérique |
CCC1=CC(=CC=C1)N2CCCC2CN.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCC1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCC1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O |
Synonymes |
(-)-1-(3-Ethylphenyl)-2-pyrrolidinemethanamine fumarate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



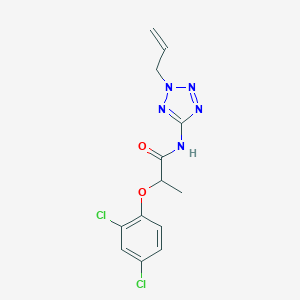
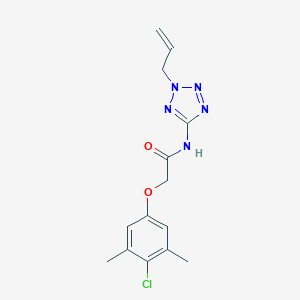
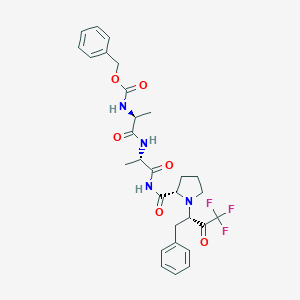
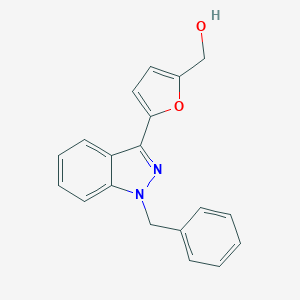
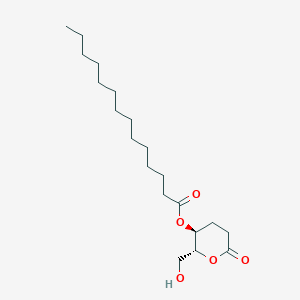
![N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235217.png)
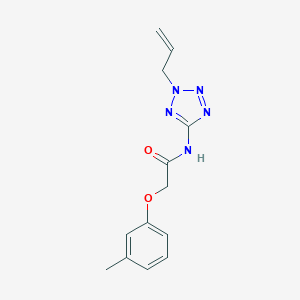
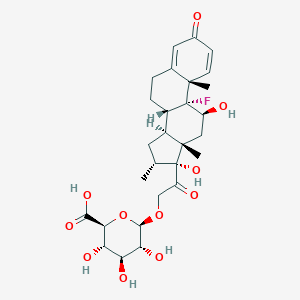
![2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B235229.png)
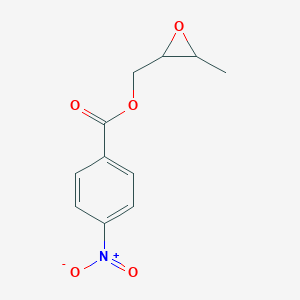
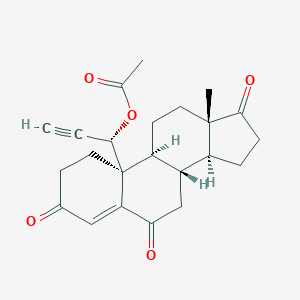
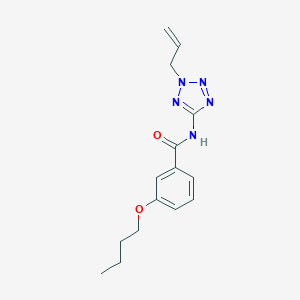
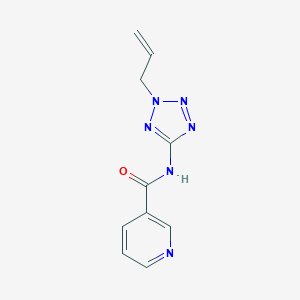
![(5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione](/img/structure/B235254.png)